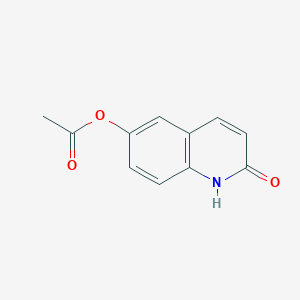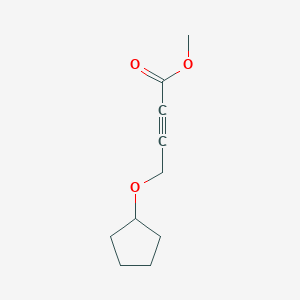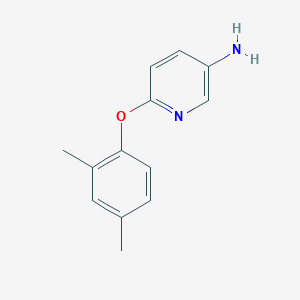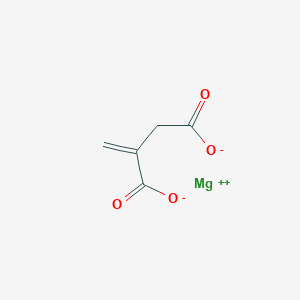![molecular formula C14H24N2 B13894473 3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)
3-[2-(Dipropylamino)ethyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Dipropylamino)ethyl]aniline is an organic compound with the molecular formula C13H22N2 It is a derivative of aniline, where the amino group is substituted with a dipropylaminoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dipropylamino)ethyl]aniline typically involves the reaction of aniline with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also be employed to enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
化学反应分析
Types of Reactions
3-[2-(Dipropylamino)ethyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogenated compounds (e.g., alkyl halides); reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Substituted aniline derivatives
科学研究应用
3-[2-(Dipropylamino)ethyl]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of 3-[2-(Dipropylamino)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transmission and potentially affecting mood and behavior .
相似化合物的比较
Similar Compounds
Aniline: The parent compound, which lacks the dipropylaminoethyl substitution.
N,N-Dipropylaniline: Similar structure but with different substitution patterns.
3-(2-Aminoethyl)aniline: Similar structure but with an aminoethyl group instead of dipropylaminoethyl .
Uniqueness
3-[2-(Dipropylamino)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dipropylaminoethyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C14H24N2 |
|---|---|
分子量 |
220.35 g/mol |
IUPAC 名称 |
3-[2-(dipropylamino)ethyl]aniline |
InChI |
InChI=1S/C14H24N2/c1-3-9-16(10-4-2)11-8-13-6-5-7-14(15)12-13/h5-7,12H,3-4,8-11,15H2,1-2H3 |
InChI 键 |
MBKXYXSOMKNXQX-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCC1=CC(=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-7-fluorobenzo[d]thiazol-4-ol hydrobromide](/img/structure/B13894390.png)
![[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13894397.png)

![1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine](/img/structure/B13894408.png)


![tert-butyl N-[1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13894433.png)
![1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13894437.png)

![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)




